5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole
Description
Properties
IUPAC Name |
5-bromo-4,6-dimethoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-11-5-3-6-8(14-4-13-6)9(12-2)7(5)10/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKVRJTVBSSTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
The use of NBS in acetonitrile under inert atmospheres represents a high-yield route for introducing bromine at the 5-position of 4,6-dimethoxybenzo[d][1,dioxole. Adapted from the synthesis of 5-bromo-6-(chloromethyl)-1,3-benzodioxole, this method leverages the electron-donating methoxy groups to direct electrophilic substitution.
Procedure :
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Dissolve 4,6-dimethoxybenzo[d]dioxole (13.42 mmol) in anhydrous acetonitrile (27 mL) under argon.
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Add NBS (1.2 equiv, 16.11 mmol) and stir at 20°C for 13 hours.
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Monitor reaction progress via TLC (hexane:ethyl acetate = 2:1).
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Quench with water, extract with dichloromethane (3 × 10 mL), dry over MgSO4, and concentrate.
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Purify via column chromatography (hexane:ethyl acetate = 5:1) to isolate the product.
Key Parameters :
-
Temperature : Room temperature (20°C) prevents side reactions.
-
Solvent : Acetonitrile stabilizes the bromination transition state.
Mechanistic Insight :
Methoxy groups at C4 and C6 activate the aromatic ring, directing bromine to the ortho position (C5) via resonance stabilization. NBS generates a bromonium ion intermediate, which undergoes regioselective attack.
In Situ HBr Generation with H2O2 and H2SO4
A cost-effective alternative employs H2O2 and KBr in sulfuric acid to generate HBr, facilitating electrophilic bromination. This method, validated for 2-bromo-4,5-dimethoxybenzoic acid synthesis, is adaptable to the target compound.
Procedure :
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Combine 4,6-dimethoxybenzo[d]dioxole (0.15 mol) with H2SO4 (0.08 mol), 30% H2O2 (0.16 mol), and KBr (0.16 mol) in water.
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Stir at 50–60°C for 2–4 hours.
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Quench with NaHSO3, extract with ethyl acetate, dry, and concentrate.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 50–60°C | Maximizes selectivity |
| H2O2:KBr Ratio | 1:1.2 | Prevents over-oxidation |
| Reaction Time | 2–4 hours | Balances completion vs. side reactions |
Advantages :
-
Cost Efficiency : KBr and H2O2 are economical vs. NBS.
Multi-Step Synthesis Approaches
Ring Formation Post-Bromination
Constructing the benzodioxole ring after introducing bromine and methoxy groups offers flexibility. For example:
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Reduce the aldehyde to a diol.
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Cyclize with 1,2-ethanediol under acidic conditions to form the dioxole ring.
Challenges :
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Multiple protection/deprotection steps reduce overall yield.
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Requires precise control over cyclization conditions.
Sequential Methoxylation and Bromination
Starting with resorcinol derivatives, this approach introduces methoxy groups before bromination:
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Protect resorcinol with methoxy groups at C4 and C6 using dimethyl sulfate.
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Brominate at C5 using Br2/FeBr3.
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Form the dioxole ring via acid-catalyzed cyclization.
Limitations :
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Low regioselectivity during bromination without directing groups.
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FeBr3 may cause over-bromination.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Regioselectivity | Scalability |
|---|---|---|---|---|
| NBS Bromination | 99% | High | Excellent | Moderate |
| HBr/H2O2 | 97% | Low | Good | High |
| Post-Bromination Ring Formation | 65% | Moderate | Variable | Low |
Critical Factors :
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole has shown potential in drug development due to its unique interactions with biological targets.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated significant cytotoxicity at certain concentrations.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against several pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. This positions it as a candidate for developing new antimicrobial agents.
Biological Research Applications
The biological implications of this compound extend beyond pharmaceuticals.
Interaction Studies
Studies focusing on the binding affinity of this compound with various proteins have been conducted. These studies aim to identify its potential as a lead compound for further drug development targeting metabolic pathways or signaling processes.
Case Study: Enzyme Inhibition
A notable case study involved the compound's interaction with cytochrome P450 enzymes, which are crucial in drug metabolism. The results indicated that this compound could modulate enzyme activity, suggesting its utility in pharmacokinetics studies.
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science.
Synthesis of Functional Materials
The compound can be utilized as a precursor in synthesizing functional materials such as polymers and dyes due to its reactive methoxy groups. This opens avenues for creating materials with specific optical or electronic properties.
Case Study: Polymer Development
In one study, the incorporation of this compound into polymer matrices was explored to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance compared to traditional polymers.
Mechanism of Action
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole is similar to other brominated benzo[d][1,3]dioxole derivatives, such as 5-Bromobenzo[d][1,3]dioxole and 4-Bromo-6-methoxybenzo[d][1,3]dioxole. These compounds share structural similarities but differ in the position and number of substituents on the benzene ring. The unique combination of bromine and methoxy groups in this compound gives it distinct chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physical Properties
- Boiling/Melting Points : Direct data are unavailable for the target compound, but analogs like 5-Bromobenzo[d][1,3]dioxole () lack reported boiling points, suggesting high thermal stability typical of halogenated aromatics.
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., DCM, ethanol) compared to non-substituted bromobenzodioxoles .
Biological Activity
5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole is an organic compound notable for its unique structural features, which include a bromine atom and two methoxy groups attached to a benzodioxole framework. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various enzymes and receptors. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 261.07 g/mol. The compound features a fused bicyclic system composed of a benzene ring and a dioxole moiety, contributing to its chemical stability and reactivity.
Enzymatic Interactions
Research indicates that compounds with the benzodioxole structure often exhibit significant biological activities. Preliminary studies on this compound suggest potential interactions with enzymes involved in metabolic pathways. Notably, it has been observed to have inhibitory effects on α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.
In a comparative study, the compound demonstrated an IC50 value of approximately 10.0 µg/mL against yeast α-glucosidase, showing comparable efficacy to acarbose (IC50 = 10.15 µg/mL), a standard antidiabetic drug .
| Compound | IC50 (µg/mL) | Target Enzyme |
|---|---|---|
| This compound | 10.0 | α-Glucosidase |
| Acarbose | 10.15 | α-Glucosidase |
Antitumor Activity
The biological evaluation of derivatives containing the benzodioxole system has also highlighted their potential anticancer properties. Various studies have reported that structurally related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives similar to this compound have shown promise in inhibiting cell growth in vitro .
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest that its interaction with enzyme active sites may involve hydrogen bonding and hydrophobic interactions due to the presence of bromine and methoxy groups . Further molecular docking studies are necessary to elucidate the precise binding modes and affinities for specific targets.
Study on Antidiabetic Effects
In a controlled experiment evaluating the antidiabetic properties of various benzodioxole derivatives, researchers synthesized several compounds and assessed their inhibitory effects on α-glucosidase and α-amylase. The results indicated that this compound exhibited one of the highest inhibitory activities among the tested compounds .
Anticancer Evaluation
Another study focused on evaluating the anticancer potential of benzodioxole derivatives found that certain structural modifications significantly enhanced their antiproliferative activities against human cancer cell lines . Although specific data on this compound was limited in this context, the findings suggest a promising avenue for further investigation.
Q & A
Basic Research Questions
Q. What palladium-catalyzed methods are effective for synthesizing 5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole derivatives?
- Methodological Answer : Direct arylation reactions using 1 mol% Pd(OAc)₂ and KOAc as a base enable efficient coupling with heteroarenes. The dioxolane moiety remains intact under these conditions, yielding products in 65–89% efficiency. Reaction optimization should focus on ligand selection (e.g., PPh₃) and solvent polarity to mitigate steric hindrance from methoxy substituents .
Q. Which spectroscopic techniques are recommended for characterizing benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ⁷⁷Se), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for organoselenium analogs .
Q. How do structural analogs of this compound differ in reactivity?
- Methodological Answer : Bromine substituents at the 5-position enhance electrophilic aromatic substitution, while methoxy groups at 4,6-positions stabilize intermediates via resonance. For example, 5-Bromo-2,2-dimethyl analogs exhibit reduced steric hindrance compared to difluoro derivatives, improving yields in cross-coupling reactions .
Advanced Research Questions
Q. How does the benzo[d][1,3]dioxole moiety function as a bioisostere in GPR139 agonists?
- Methodological Answer : In GPR139 agonist DL126, the dioxole ring mimics 3,5-diMeO-phenyl groups, achieving ~10-fold lower potency than benzimidazole analogs. SAR studies should compare logP and hydrogen-bonding capacity to optimize receptor binding while minimizing off-target effects .
Q. What strategies resolve contradictions in reaction yields when modifying substituents on the dioxole ring?
- Methodological Answer : Steric effects from 4,6-dimethoxy groups can hinder Pd catalyst accessibility. Mitigate this by using bulkier ligands (e.g., DavePhos) or microwave-assisted heating to accelerate kinetics. Contrastingly, electron-withdrawing substituents (e.g., -CF₃) may require adjusted base strength (e.g., Cs₂CO₃ instead of KOAc) .
Q. How can benzo[d][1,3]dioxole derivatives be optimized for cystic fibrosis transmembrane conductance regulator (CFTR) correctors?
- Methodological Answer : Replace the cyclopropane carboxamide pharmacophore with 1,2,3-triazole bioisosteres to enhance metabolic stability. Computational docking studies (e.g., Glide SP) can predict interactions with CFTR’s nucleotide-binding domain, guiding substitutions at the 5-bromo position .
Q. What synthetic routes enable the incorporation of benzo[d][1,3]dioxole into complex natural products like aporphine alkaloids?
- Methodological Answer : A unified strategy involves Suzuki-Miyaura coupling of brominated dioxole precursors with benzylisoquinoline intermediates. Key steps include regioselective demethylation and oxidative dimerization, as demonstrated in the total synthesis of (S)-(+)-ovigerine .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for Se–Se bond cleavage in organoselenium-dioxole compounds?
- Methodological Answer : Sodium borohydride (NaBH₄) selectively cleaves Se–Se bonds in symmetrical diselenides, while rongalite (HOCH₂SO₂Na) is more effective for unsymmetrical derivatives. Conflicting yields arise from impurities in starting materials; purify intermediates via column chromatography (SiO₂, hexane/EtOAc) before cleavage .
Tables for Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
